molecular formula C9H11Cl2N B1588995 2-(3,5-Dichlorophenyl)propan-2-amine CAS No. 129960-45-8

2-(3,5-Dichlorophenyl)propan-2-amine

Cat. No. B1588995
M. Wt: 204.09 g/mol
InChI Key: AZEJGVWRTXUSHS-UHFFFAOYSA-N
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Description



  • 2-(3,5-Dichlorophenyl)propan-2-amine is a chemical compound with the molecular formula C9H11Cl2N . It is also known as 2-(3,5-dichlorophenyl)-2-propanamine .

  • The compound exists as a hydrochloride salt and is commonly used in research and chemical synthesis.





  • Synthesis Analysis



    • Unfortunately, I do not have access to specific synthesis methods for this compound. However, you can refer to relevant research papers or chemical databases for detailed synthetic procedures.





  • Molecular Structure Analysis



    • The molecular formula of 2-(3,5-Dichlorophenyl)propan-2-amine is C9H11Cl2N .

    • The compound consists of a dichlorophenyl group attached to a propan-2-amine moiety.

    • The IUPAC name for this compound is 2-(3,5-dichlorophenyl)propan-2-amine hydrochloride .





  • Chemical Reactions Analysis



    • Unfortunately, I do not have specific information on chemical reactions involving this compound. You may need to consult relevant literature or databases for detailed reaction pathways.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 240.56 g/mol

    • Physical Form : Powder

    • Solubility : Soluble in water

    • Melting Point : Not specified

    • Boiling Point : Not specified

    • Storage Temperature : Room temperature (RT)

    • Safety Information : The compound is associated with warnings (H315, H319, H335) and precautionary statements (P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501). Please refer to the MSDS for detailed safety information.




  • Scientific Research Applications

    Quantum Chemical and Molecular Dynamics Simulations

    Research on thiazole and thiadiazole derivatives, related to 2-(3,5-Dichlorophenyl)propan-2-amine, involves quantum chemical and molecular dynamics simulation studies to predict corrosion inhibition performances. These studies use density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and molecules, providing insights into corrosion inhibition mechanisms for materials like iron (Kaya et al., 2016).

    Heterocyclic Aminomethylidene Derivatives Synthesis

    Another application involves the synthesis of new hetarylaminomethylidene derivatives of furan-2(3H)-ones, showcasing a method to create a class of compounds through a process that includes the use of chlorophenyl components. This synthesis explores the equilibrium of E- and Z-isomers and highlights the method's advantages such as short reaction times, high yield, and easy product purification (Tikhomolova et al., 2023).

    Environmental Sample Analysis

    An innovative approach to environmental sample analysis features the synthesis of a novel amino-functionalized polymer for headspace solid-phase microextraction of phenol and chlorophenols. Utilizing 3-(trimethoxysilyl) propyl amine as a precursor, this research emphasizes the development of methods for efficient detection and extraction of environmentally significant compounds from aqueous samples (Bagheri et al., 2008).

    Molecular Structure and Hirshfeld Surface Analysis

    The synthesis, characterization, and structural analysis of alkyl-substituted thiazole-2-amine derivatives provide insights into molecular design and interactions. Research in this area includes X-ray diffraction studies, Hirshfeld surface analysis, and exploration of hydrogen bonding and π-π stacking interactions, contributing to the understanding of molecular stability and reactivity (Nadaf et al., 2019).

    Conformational Analyses of Derivatives

    Studies on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to 2-(3,5-Dichlorophenyl)propan-2-amine, reveal detailed insights into the structural behavior of these compounds in different environments. X-ray diffraction analysis and Hirshfeld surface-derived fingerprint plots enrich the structural studies, enhancing the understanding of molecular conformations (Nitek et al., 2020).

    Future Directions



    • Research on the applications and potential therapeutic uses of this compound could be explored further.

    • Investigate its interactions with biological targets and potential pharmacological effects.




    Remember to consult relevant scientific literature and databases for more detailed information. If you need further assistance, feel free to ask! 😊


    properties

    IUPAC Name

    2-(3,5-dichlorophenyl)propan-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AZEJGVWRTXUSHS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C1=CC(=CC(=C1)Cl)Cl)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11Cl2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70458332
    Record name 2-(3,5-dichlorophenyl)propan-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70458332
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    204.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(3,5-Dichlorophenyl)propan-2-amine

    CAS RN

    129960-45-8
    Record name 2-(3,5-dichlorophenyl)propan-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70458332
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(3,5-Dichlorophenyl)propan-2-amine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A mixture of 1.16 g (5 mmol) of N-(3,5-dichloro,α,α-dimethylbenzyl)formamide and 8 ml of 2N hydrochloric acid was refluxed for 30 minute. After cooling, the reaction solution was alkalified with a sodium hydroxide aqueous solution and extracted with diethyl ether. The ether solution was washed with water, dried and then concentrated to obtain 1.0 g (yield: 98.0%) of the desired compound.
    Name
    N-(3,5-dichloro,α,α-dimethylbenzyl)formamide
    Quantity
    1.16 g
    Type
    reactant
    Reaction Step One
    Quantity
    8 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Yield
    98%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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